11,13-Dihydroivalin
Overview
Description
11,13-Dihydroivalin is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from Blumea balsamifera . The IUPAC name for this compound is (3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo [f] 1benzofuran-2-one .
Molecular Structure Analysis
The molecular formula of this compound is C15H22O3 . Its molecular weight is 250.338 . The compound appears as a powder . The InChI Key is FPEGOJNBPHXMRU-GGZSWOCBSA-N .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 404.6±45.0 °C and a predicted density of 1.14±0.1 g/cm3 . It appears as a powder .Scientific Research Applications
Cytotoxic and Antibacterial Properties
- 11,13-Dihydroivalin, identified as a eudesmanolide in Inula graveolens, has been researched for its cytotoxic and antibacterial activity. This compound, along with others like ivalin and inuviscolide, were evaluated for their potential in medical applications due to these properties (Topçu et al., 1993).
Natural Product Research and Biologically Relevant Chemical Space
- Research on this compound contributes to the understanding of biologically relevant chemical space. It's part of a broader effort to categorize natural products and their derivatives for potential therapeutic uses, helping to guide the development of new treatments for various conditions (Koch et al., 2005).
Potential in Metabolic Disorder Treatment
- Although not directly involving this compound, related research has focused on the therapeutic potential of inhibiting certain enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is relevant in the context of diabetes and metabolic syndrome. This research pathway indirectly informs the potential applications of compounds like this compound (Rosenstock et al., 2010).
In Vivo Transformations in Plant Metabolism
- The transformations of compounds like this compound in plants, specifically Artemisia annua, have been studied. This research provides insights into the metabolism of such compounds within plant systems, which is crucial for understanding their biosynthesis and potential for pharmaceutical development (Brown & Sy, 2004).
Role in Plant Chemistry and Natural Products
- The isolation and characterization of this compound from plants like Schkuhria species underscore its significance in the realm of natural products and plant chemistry. Understanding its structure and properties aids in the exploration of its potential therapeutic applications (Vivar et al., 1980).
Mechanism of Action
Target of Action
The primary targets of 11,13-Dihydroivalin are DNA gyrase and topoisomerase IV . These enzymes play a crucial role in maintaining the integrity of bacterial DNA .
Mode of Action
This compound interacts with its targets by binding to DNA gyrase and topoisomerase IV . This binding inhibits the normal function of these enzymes, leading to changes in the structure and integrity of bacterial DNA .
Biochemical Pathways
It is known that the compound’s action on dna gyrase and topoisomerase iv disrupts the normal replication and transcription processes of bacterial dna . This disruption can lead to downstream effects such as inhibited bacterial growth .
Pharmacokinetics
The compound is described as a white powder with a molecular weight of 25034 . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The binding of this compound to DNA gyrase and topoisomerase IV results in the inhibition of bacterial growth . This makes this compound a potent cytotoxic and antibacterial compound .
Action Environment
The stability and efficacy of this compound can be influenced by various environmental factors. The compound is stable for two years when stored at the recommended temperature . It should be stored at 4°C and protected from light to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
11,13-Dihydroivalin plays a significant role in biochemical reactions. It interacts with DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining the integrity of bacterial DNA. The interaction between this compound and these enzymes inhibits bacterial growth, demonstrating the antibacterial properties of this compound .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial activity. By interacting with DNA gyrase and topoisomerase IV , it disrupts the normal functioning of these enzymes, leading to inhibited bacterial growth
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to DNA gyrase and topoisomerase IV . These enzymes are responsible for maintaining the supercoiling of bacterial DNA. By binding to these enzymes, this compound inhibits their function, leading to the disruption of DNA replication and transcription, and ultimately, bacterial growth.
Temporal Effects in Laboratory Settings
It is known that the compound is stable for two years when stored at the recommended temperature .
Properties
IUPAC Name |
(3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEGOJNBPHXMRU-GGZSWOCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H]3C(=C)C[C@@H](C[C@@]3(C[C@H]2OC1=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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